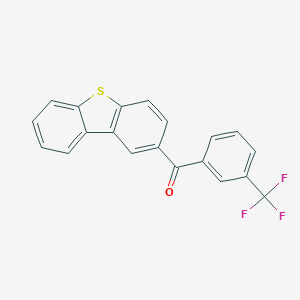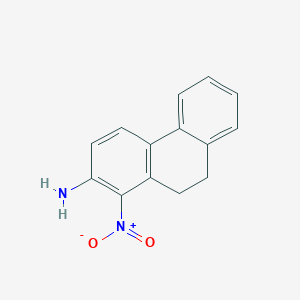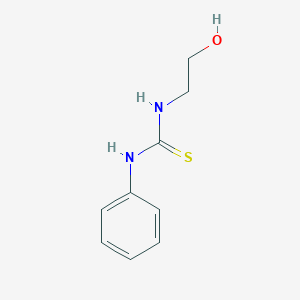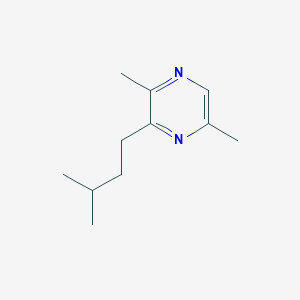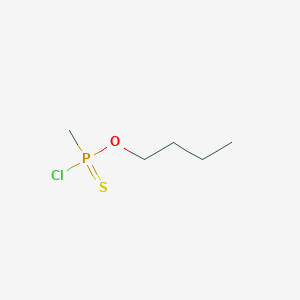
Methylphosphonochloridothioic acid O-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylphosphonochloridothioic acid O-butyl ester, also known as OBCMT, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. OBCMT is a thionophosphonate compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of Methylphosphonochloridothioic acid O-butyl ester involves the inhibition of AChE activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. Methylphosphonochloridothioic acid O-butyl ester binds to the active site of AChE, preventing it from breaking down acetylcholine. This inhibition of AChE activity leads to an accumulation of acetylcholine in the nerve synapse, which can cause various physiological effects.
生化和生理效应
The biochemical and physiological effects of Methylphosphonochloridothioic acid O-butyl ester are varied and depend on the concentration of the compound and the duration of exposure. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which can lead to an accumulation of acetylcholine in the nerve synapse. This accumulation of acetylcholine can cause various physiological effects, including muscle twitching, convulsions, and respiratory failure.
实验室实验的优点和局限性
One of the main advantages of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its ability to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester is also relatively easy to synthesize and can be produced in a laboratory setting. However, one limitation of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its potential toxicity. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, including the liver and kidneys, and caution should be taken when handling the compound.
未来方向
There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester. One area of research is the development of new drugs for the treatment of Alzheimer's disease. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which is a hallmark of Alzheimer's disease. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a starting point to develop new drugs that target AChE activity.
Another area of research is the study of the toxic effects of Methylphosphonochloridothioic acid O-butyl ester. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, and further research is needed to determine the extent of these effects. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a model compound to study the toxic effects of thionophosphonate compounds.
Conclusion:
In conclusion, Methylphosphonochloridothioic acid O-butyl ester is a thionophosphonate compound that has numerous applications in scientific research. Methylphosphonochloridothioic acid O-butyl ester can be synthesized relatively easily and has been shown to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester has various biochemical and physiological effects, and caution should be taken when handling the compound due to its potential toxicity. There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester, including the development of new drugs for the treatment of Alzheimer's disease and the study of the toxic effects of thionophosphonate compounds.
合成方法
The synthesis of Methylphosphonochloridothioic acid O-butyl ester involves the reaction of butyl alcohol with thionyl chloride, followed by the addition of methylphosphonic dichloride. The resulting Methylphosphonochloridothioic acid O-butyl ester is a colorless liquid with a molecular weight of 232.57 g/mol. The synthesis of Methylphosphonochloridothioic acid O-butyl ester is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Methylphosphonochloridothioic acid O-butyl ester has numerous applications in scientific research. One of the most significant applications of Methylphosphonochloridothioic acid O-butyl ester is in the study of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity. This inhibition of AChE activity can be used to study the effects of AChE inhibitors on the nervous system and can be used to develop new drugs for the treatment of Alzheimer's disease.
属性
CAS 编号 |
18005-38-4 |
|---|---|
产品名称 |
Methylphosphonochloridothioic acid O-butyl ester |
分子式 |
C5H12ClOPS |
分子量 |
186.64 g/mol |
IUPAC 名称 |
butoxy-chloro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClOPS/c1-3-4-5-7-8(2,6)9/h3-5H2,1-2H3 |
InChI 键 |
RGAHUIUUJNOBEF-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(C)Cl |
规范 SMILES |
CCCCOP(=S)(C)Cl |
同义词 |
Methylphosphonochloridothioic acid O-butyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



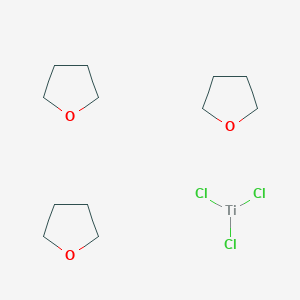
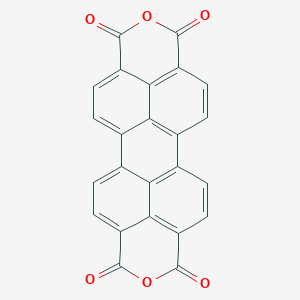
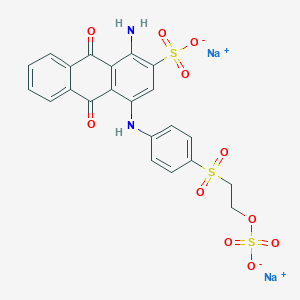
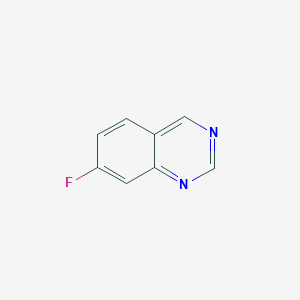
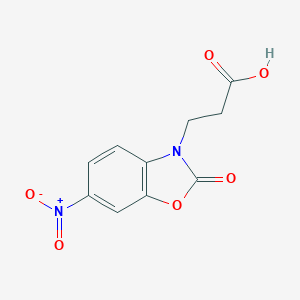
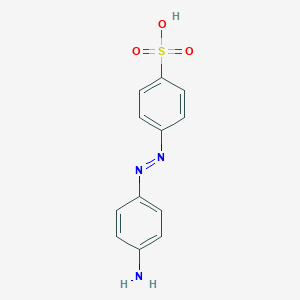
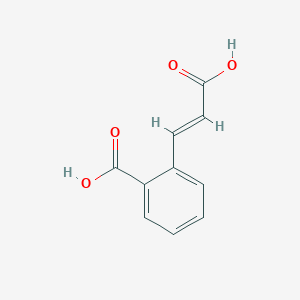
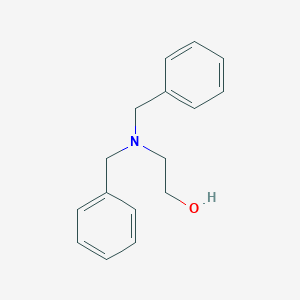
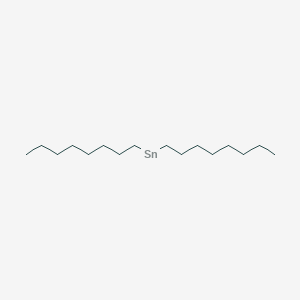
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
